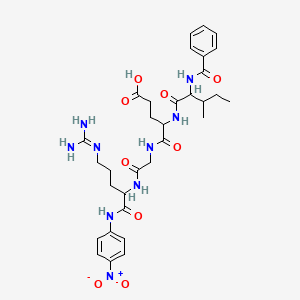
2-Chloromethyl-3-trifluoromethyl-phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloromethyl-3-trifluoromethyl-phenol is an organic compound that contains both chlorine and trifluoromethyl functional groups attached to a phenol ring. This compound is used as an oxygen-containing building block in chemical synthesis .
Vorbereitungsmethoden
The preparation of 2-Chloromethyl-3-trifluoromethyl-phenol involves several synthetic routes. One common method includes the trifluoromethylation of carbon-centered radical intermediates . This process involves the use of radical chemistry to introduce the trifluoromethyl group into the phenol ring. Industrial production methods may involve the use of specific catalysts and controlled reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
2-Chloromethyl-3-trifluoromethyl-phenol undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the trifluoromethyl group or reduce the phenol to a hydroxy group.
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Chloromethyl-3-trifluoromethyl-phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and materials that require specific chemical properties
Wirkmechanismus
The mechanism of action of 2-Chloromethyl-3-trifluoromethyl-phenol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes. The phenol group can participate in hydrogen bonding and other interactions with enzymes and receptors .
Vergleich Mit ähnlichen Verbindungen
2-Chloromethyl-3-trifluoromethyl-phenol can be compared with other similar compounds, such as:
3-(Trifluoromethyl)phenol: This compound lacks the chlorine atom but has similar chemical properties due to the trifluoromethyl group.
4-(Trifluoromethyl)phenol: This compound has the trifluoromethyl group in a different position on the phenol ring, leading to different reactivity and applications.
2-(Chloromethyl)-3-(trifluoromethyl)phenol: This is a positional isomer with similar functional groups but different spatial arrangement.
The uniqueness of this compound lies in its specific combination of functional groups and their positions on the phenol ring, which confer distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C8H6ClF3O |
|---|---|
Molekulargewicht |
210.58 g/mol |
IUPAC-Name |
2-(chloromethyl)-3-(trifluoromethyl)phenol |
InChI |
InChI=1S/C8H6ClF3O/c9-4-5-6(8(10,11)12)2-1-3-7(5)13/h1-3,13H,4H2 |
InChI-Schlüssel |
YSDPRMUCAJVXJA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)O)CCl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


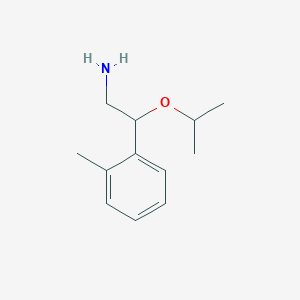
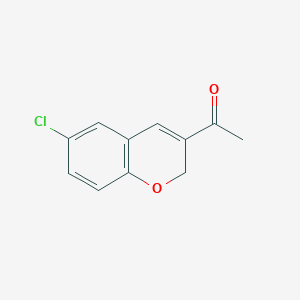




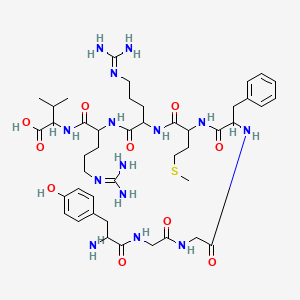
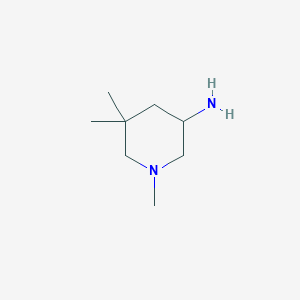
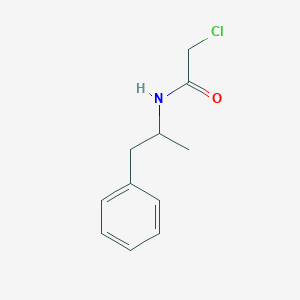
![2-Furoic acid,5-[(isopentyloxy)methyl]-](/img/structure/B12111255.png)
![N-(4-Chloro-phenyl)-2-[(furan-2-ylmethyl)-amino]-acetamide](/img/structure/B12111259.png)
